molecular formula C14H12ClN5O2 B2996515 N-(5-chloro-2-methoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034392-79-3

N-(5-chloro-2-methoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No.: B2996515
CAS No.: 2034392-79-3
M. Wt: 317.73
InChI Key: FKBSVWPERUJZNG-UHFFFAOYSA-N
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Description

The compound N-(5-chloro-2-methoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine features a pyrimidine core substituted at position 5 with a 3-methyl-1,2,4-oxadiazole ring and at position 4 with a 5-chloro-2-methoxyaniline group.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2/c1-8-18-14(22-20-8)10-6-16-7-17-13(10)19-11-5-9(15)3-4-12(11)21-2/h3-7H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBSVWPERUJZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=CN=C2NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a 5-chloro-2-methoxyphenyl group and a 3-methyl-1,2,4-oxadiazol-5-yl moiety. This unique structure is responsible for its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,2,4-oxadiazole can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) at sub-micromolar concentrations . The compound has been evaluated for its cytotoxic effects against these cell lines, demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin.

The mechanism of action for this compound appears to involve the inhibition of specific enzymes and pathways critical for cancer cell survival. The oxadiazole moiety is known to interact with molecular targets involved in cell cycle regulation and apoptosis induction. For example, flow cytometry assays have revealed that this compound can arrest the cell cycle at the G0-G1 phase, indicating potential interference with DNA replication processes .

Inhibition Studies

In vitro studies have highlighted the selective inhibition of carbonic anhydrases (CAs), particularly hCA IX and hCA XII, which are often overexpressed in tumors. The compound has shown promising results in inhibiting these enzymes at nanomolar concentrations . Such inhibition could lead to reduced tumor growth and metastasis due to impaired acid-base balance within the tumor microenvironment.

Comparative Analysis with Similar Compounds

A comparative analysis with other oxadiazole derivatives reveals that this compound exhibits superior biological potency. For instance:

CompoundIC50 (μM)Target
This compound0.65MCF-7
Doxorubicin0.75MCF-7
Other Oxadiazole Derivatives>10Various

This table illustrates the enhanced efficacy of the compound compared to traditional chemotherapeutics and other similar derivatives.

Case Studies

Case Study 1: Anticancer Efficacy
In a study examining the effects of oxadiazole derivatives on human cancer cell lines, this compound was found to significantly reduce cell viability in MCF-7 cells by inducing apoptosis through mitochondrial pathways .

Case Study 2: Enzyme Inhibition
A separate study focused on the inhibition of carbonic anhydrases by this compound demonstrated effective binding affinity and selectivity towards hCA IX and XII. The results suggested that this selective inhibition could be leveraged for targeted cancer therapies .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Pyrimidine Derivatives with Oxadiazole Substituents

N-(2-Chlorobenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine ()
  • Structural Differences : Replaces the 5-chloro-2-methoxyphenyl group with a 2-chlorobenzyl moiety.
Navacaprant ()
  • Structural Differences: Incorporates a quinoline ring instead of pyrimidine but retains the 3-methyl-1,2,4-oxadiazole group.
  • Functional Note: The oxadiazole moiety is associated with bioactivity in central nervous system targets, suggesting its role in ligand-receptor interactions .

Pyrimidine Derivatives with Substituted Anilines

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()
  • Structural Differences : Features a fluorophenyl group and a methoxy-substituted benzylamine side chain.
  • Conformational Insights : Dihedral angles between the pyrimidine and substituent planes (e.g., 12.8°–86.1°) influence molecular stacking and hydrogen bonding (N–H⋯N), critical for crystal packing and solubility .
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine ()
  • Structural Differences : Substitutes the chloro group with a trifluoromethylaniline moiety.
  • Functional Impact : The electron-withdrawing trifluoromethyl group may enhance metabolic stability and target affinity compared to chloro/methoxy groups .

Aurora Kinase Inhibitors with Thiazole Substituents

4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine ()
  • Structural Differences: Replaces oxadiazole with a thiazole ring and includes a morpholino group.
  • Activity Data : Exhibits potent aurora kinase inhibition (Ki = 8–9 nM), highlighting the importance of para-substituents on the aniline ring for selectivity .

Comparative Analysis of Key Features

Substituent Effects on Physicochemical Properties

Compound Substituents LogP<sup>*</sup> Hydrogen Bond Donors/Acceptors
Target Compound 5-Cl, 2-OMe, 3-Me-oxadiazole ~3.2 (estimated) 3 donors, 6 acceptors
N-(2-Chlorobenzyl)-... () 2-Cl-benzyl ~3.5 2 donors, 5 acceptors
Navacaprant () Quinoline, oxadiazole ~4.0 2 donors, 7 acceptors
Aurora Kinase Inhibitor () Thiazole, morpholino ~2.8 4 donors, 8 acceptors

<sup>*</sup>Estimated using fragment-based methods.

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